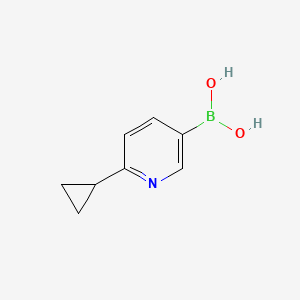

(6-Cyclopropylpyridin-3-yl)boronic acid

Description

(6-Cyclopropylpyridin-3-yl)boronic acid (CAS: 1253055-87-6) is a boronic acid derivative featuring a pyridine ring substituted with a cyclopropyl group at the 6-position and a boronic acid moiety at the 3-position. It is primarily utilized as a high-purity intermediate (95%–98%) in pharmaceutical synthesis, particularly in drug development and materials science . Its structural uniqueness arises from the electron-donating cyclopropyl group, which may influence its reactivity, stability, and binding affinity in biological or catalytic systems.

Properties

IUPAC Name |

(6-cyclopropylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOVUSAFYKSLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693491 | |

| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253055-87-6 | |

| Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-cyclopropylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors to improve reaction kinetics and yield, as well as the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (6-Cyclopropylpyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or alkenyl derivatives. This reaction is facilitated by a palladium catalyst and a base under mild conditions .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and boron reagents (e.g., bis(pinacolato)diboron).

Major Products: The major products of these reactions are biaryl or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

1.1. Metalloproteinase Inhibition

One of the primary applications of (6-Cyclopropylpyridin-3-yl)boronic acid is its role as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP9 and MMP12. These enzymes are implicated in various pathological conditions, including:

- Asthma and Chronic Obstructive Pulmonary Disease (COPD) : The compound has shown potential in treating obstructive airway diseases by inhibiting MMPs that contribute to inflammation and tissue remodeling .

- Cancer : MMPs are often involved in tumor invasion and metastasis. Inhibiting these enzymes may reduce cancer progression, making this compound a candidate for cancer therapeutics .

- Rheumatoid Arthritis and Osteoarthritis : The compound's ability to inhibit MMPs may also be beneficial in treating inflammatory joint diseases by reducing cartilage degradation .

3.1. In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance:

- In studies involving breast and colon cancer cell lines, the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

3.2. In Vivo Studies

Animal models have further validated the efficacy of this compound:

- A study showed that administration of this compound resulted in reduced tumor growth rates compared to controls, indicating its potential for clinical application in oncology .

Data Summary Table

| Application Area | Specific Conditions | Mechanism of Action | Research Findings |

|---|---|---|---|

| Respiratory Diseases | Asthma, COPD | Inhibition of MMP9 and MMP12 | Significant reduction in symptoms |

| Cancer Treatment | Various malignancies | Induction of apoptosis in cancer cells | Reduced tumor growth in animal models |

| Inflammatory Diseases | Rheumatoid Arthritis, Osteoarthritis | Targeted inhibition of cartilage-degrading MMPs | Potential to slow disease progression |

Mechanism of Action

The primary mechanism of action for (6-Cyclopropylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Phenoxy-Substituted Boronic Acids

- Example Compounds: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

- Comparison: These compounds, identified as potent fungal histone deacetylase (HDAC) inhibitors, share a phenoxy-methyl-phenyl backbone but differ in substituent placement. In vitro studies demonstrated their superior inhibitory activity compared to trichostatin A, with maximum appressorium inhibition at 1 µM .

Polycyclic Aromatic Boronic Acids

- Example Compounds :

- Phenanthren-9-yl boronic acid

- 6-Hydroxynaphthalen-2-yl boronic acid

- Comparison :

These compounds exhibited sub-micromolar cytotoxicity against triple-negative breast cancer (4T1) cells . Their extended aromatic systems enhance π-π stacking interactions with biological targets, whereas (6-Cyclopropylpyridin-3-yl)boronic acid’s pyridine ring may engage in hydrogen bonding or coordinate with metal ions, diversifying its applications in medicinal chemistry.

Physicochemical Properties

Acidity (pKa)

Boronic acids exhibit pH-dependent reactivity due to equilibrium between sp² (trigonal) and sp³ (tetrahedral) forms. For instance:

- 4-Nitrophenylboronic acid undergoes hydrolysis to 4-nitrophenol with H₂O₂, showing optimal conversion at pH ~11 .

- 3-AcPBA and 4-MCPBA (common in physiological applications) have pKa values >8.5, limiting their utility at physiological pH (7.4) .

This compound’s pKa remains unreported, but its electron-rich pyridine and cyclopropyl groups may lower acidity compared to arylboronic acids, enhancing stability in neutral conditions.

Reactivity with Diols and Oxidants

- 4-Nitrophenylboronic acid reacts with H₂O₂ to form 4-nitrophenol (rate constant: 0.0586 s⁻¹) .

- Pinacol esters of boronic acids show slower oxidation rates, suggesting steric protection of the boron center .

The cyclopropyl substituent in this compound may sterically hinder oxidation or hydrolysis, improving shelf life in drug formulations.

Anticancer Activity

Enzyme Inhibition

- Bortezomib : A boronic acid-based proteasome inhibitor selectively antagonized by EGCG due to its boronic acid moiety .

- Fungal HDAC inhibitors: Phenoxy-substituted boronic acids show nM-level binding .

The pyridine ring in this compound could facilitate binding to metalloenzymes (e.g., HDACs or proteases) via Lewis acid-base interactions.

Biological Activity

(6-Cyclopropylpyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a boronic acid functional group attached to a pyridine ring with a cyclopropyl substituent. The presence of the boron atom endows the compound with unique electrophilic properties, making it a candidate for various biological interactions.

1. Proteasome Inhibition

Boronic acids, including this compound, are known to inhibit proteasome activity. This inhibition disrupts protein degradation pathways, leading to the accumulation of regulatory proteins that can influence cell cycle progression and apoptosis. Inhibition mechanisms typically involve the formation of reversible covalent bonds with the active site of proteasomal enzymes .

2. Antimicrobial Activity

Research indicates that boronic acids can act as inhibitors of bacterial β-lactamase enzymes, which are responsible for antibiotic resistance. This property suggests potential applications in overcoming bacterial infections, particularly those resistant to conventional antibiotics .

3. Cancer Therapeutics

Compounds similar to this compound have shown promise in cancer treatment. For instance, bortezomib, a boron-containing compound, is used in treating multiple myeloma through proteasome inhibition. Preliminary studies suggest that this compound may have similar anticancer properties by modulating pathways involved in cell survival and proliferation .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Proteasome Inhibition | Accumulation of regulatory proteins | , |

| Antimicrobial | Inhibition of β-lactamase enzymes | , |

| Anticancer | Modulation of apoptosis and cell cycle | , |

Binding Affinity Studies

Recent computational modeling and experimental assays have demonstrated that this compound exhibits significant binding affinity towards various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess its binding kinetics and thermodynamics, revealing promising results for its use in drug development .

Q & A

Q. What are common synthetic routes for (6-Cyclopropylpyridin-3-yl)boronic acid in academic research?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling, where the cyclopropylpyridine scaffold is coupled with a boronic acid precursor. Key considerations include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance reaction efficiency .

- Protecting groups (e.g., pinacol ester) to stabilize boronic acids during synthesis .

- One-step protocols for rapid assembly of arylboronic acids, as demonstrated in anticancer compound synthesis . Example: A pyridine core is functionalized with a cyclopropyl group via nucleophilic substitution, followed by boronation using bis(pinacolato)diboron under inert conditions.

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Detects impurities at ppm levels using MRM mode, validated per ICH guidelines .

- Nuclear Magnetic Resonance (NMR): ¹¹B NMR confirms boronic acid identity, while ¹H/¹³C NMR resolves cyclopropyl and pyridine protons .

- HPLC with UV/Vis Detection: Monitors stability under varying pH and temperature conditions .

Q. What are the primary biomedical applications of this compound?

Methodological Answer:

- Proteasome Inhibition: Boronic acids like bortezomib bind reversibly to proteasome threonine residues, validated via cell viability assays (e.g., IC₅₀ measurements in glioblastoma models) .

- Glycoprotein Interaction Studies: Surface plasmon resonance (SPR) quantifies binding affinity to glycosylated proteins, requiring buffer optimization to minimize nonspecific interactions .

Advanced Research Questions

Q. How can researchers address cyclization or dehydration artifacts during mass spectrometric analysis of this boronic acid?

Methodological Answer:

- Derivatization: React with diols (e.g., 2,3-butanediol) to form stable boronic esters, preventing trimerization during MALDI-MS .

- Low-Temperature Ionization: Use ESI-MS at reduced temperatures to suppress thermal degradation .

- Validation via Complementary Techniques: Compare results with NMR or FT-IR to confirm intact boronic acid structure .

Q. What experimental strategies improve selectivity in glycoprotein binding studies involving this compound?

Methodological Answer:

- Buffer Optimization: Use high-pH borate buffers (pH 8.5–9.0) to enhance selective diol binding while reducing electrostatic interactions .

- Competitive Assays: Add non-glycosylated proteins (e.g., RNase A) to identify and subtract nonspecific binding .

- SPR with Dextran-Coated Chips: Minimize hydrophobic interactions by using carboxymethyl dextran surfaces .

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The cyclopropyl group may hinder transmetalation steps in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to accelerate coupling .

- Electronic Effects: Electron-withdrawing pyridine N-atom directs boronic acid regioselectivity, while the cyclopropyl ring stabilizes transition states via hyperconjugation .

Q. What methodologies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Orthogonal Assays: Confirm proteasome inhibition via fluorogenic substrate cleavage assays alongside cell-based viability tests .

- Control for Boron Leaching: Use inductively coupled plasma mass spectrometry (ICP-MS) to rule out free boron interference .

- Stability Profiling: Monitor compound degradation in cell culture media via LC-MS to adjust activity calculations .

Q. How can thermal stability be leveraged for material science applications (e.g., flame retardants)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.